Erucin

概览

描述

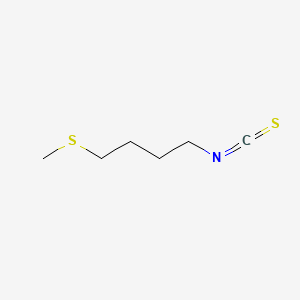

Erucin (4-methylthiobutyl isothiocyanate) is a dietary isothiocyanate present in cruciferous vegetables . It is considered a potential cancer chemopreventive nutraceutical . Erucin is produced by the enzymatic hydrolysis of the glucosinolate glucoerucin present in Eruca sativa Mill. seeds .

Synthesis Analysis

Erucin analogues have been synthesized using 1, 4-dibromobutane and potassium phthalimide as starting materials . All of the synthetic compounds showed potent antitumor activities against breast cancer cells (MCF7), cervical cancer cells (HeLa-229) and lung cancer cells (A549) .Molecular Structure Analysis

Erucin is metabolically and structurally related to sulforaphane . It is present in large quantities in arugula (Eruca sativa, Mill.), kohlrabi and Chinese cabbage .Chemical Reactions Analysis

Erucin has shown to inhibit the proliferation of MCF7 breast cancer cells . It suppresses the dynamic instability of microtubules during interphase in the cells .Physical And Chemical Properties Analysis

Erucin is the main compound found in the oil of Eruca sativa fruits, stems, and roots . The oil contains erucin at concentrations of 96.6%, 85.3%, and 83.7%, respectively .科研应用

Anti-Inflammatory Properties

Erucin demonstrates potent anti-inflammatory effects. For instance, it inhibits the production of nitric oxide and prostaglandin E2, key pro-inflammatory mediators, in lipopolysaccharide (LPS)-stimulated murine macrophages. Moreover, erucin treatment in mice significantly inhibited ear edema and expression of pro-inflammatory enzymes, suggesting a role in managing inflammation-related conditions (Cho, Lee, & Park, 2013).

Antioxidant and Anticancer Activities

Erucin has shown promise in cancer prevention and treatment due to its antioxidant and antiproliferative properties. Studies indicate its efficacy in inhibiting cancer cell viability, affecting cell cycle arrest, and enhancing apoptosis in various cancer cell lines. This is attributed to its ability to modulate molecular pathways involved in cancer progression and cellular redox status (Singh et al., 2023).

Anti-Adipogenic Effects

Research on 3T3-L1 preadipocytes highlighted erucin's anti-adipogenic effects. It inhibited adipogenesis and reduced adipogenic gene expressions, especially in the early stage of adipogenesis. This activity is linked to the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway and blocking Ras activity, which are crucial in cell proliferation and fat cell development (Chae et al., 2015).

Effects on Osteoclast Formation

Erucin exhibits a notable impact on bone health by inhibiting osteoclast formation, crucial for bone remodeling and health. It suppresses the expression of genes associated with osteoclast differentiation and reduces the formation of tartrate-resistant acid phosphatase-positive cells, without affecting mineralization by osteoblasts (Takagi et al., 2021).

Vascular Health Benefits

Erucin also shows potential in enhancing vascular health. Studies indicate its effectiveness in reducing vascular inflammation and preserving endothelial function. It achieves this by controlling biochemical and genomic factors against vascular inflammation, improving cell viability, reducing reactive oxygen species and tumor necrosis factor alpha levels, and downregulating pro-inflammatory markers like cyclooxygenase-2 (COX-2) (Ciccone et al., 2022).

Role in Cancer Prevention

Erucin's role in cancer prevention has been extensively studied. It is known to inhibit the proliferation of various cancer cells, including lung carcinoma and pancreatic adenocarcinoma cells. This is achieved through mechanisms like altering telomerase activity, microtubule dynamics, histone deacetylases expression, and other molecular pathways that are pivotal in cancer progression (Singh et al., 2019).

Potential in Kidney Cancer Chemoprevention

Recent studies suggest that erucin may have a significant impact in reducing the motility of renal cancer cells. It disturbs tubulin polymerization, which is essential for cell division and migration, indicating its potential utility in secondary or tertiary chemoprevention of renal cancer (Guerreiro et al., 2022).

Safety And Hazards

未来方向

Erucin has shown potential anti-cancer effects in human triple-negative breast cancer cells . It significantly inhibited cell proliferation by inducing apoptosis and autophagy . The consumption of erucin could represent a novel and promising strategy for intervention against triple-negative breast cancer .

性质

IUPAC Name |

1-isothiocyanato-4-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQDGXUYTSZGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196117 | |

| Record name | Erucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 4-(Methylthio)butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Erucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(Methylthio)butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.086 (20°) | |

| Record name | 4-(Methylthio)butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Erucin | |

CAS RN |

4430-36-8 | |

| Record name | Erucin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erucin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erucin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERUCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE370DL3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

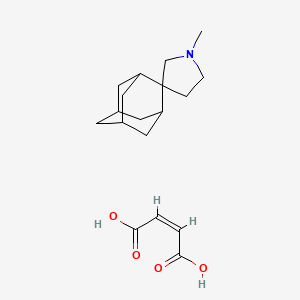

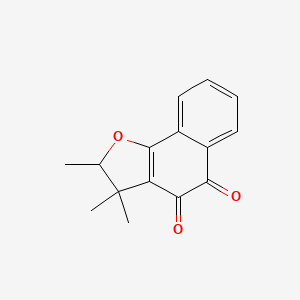

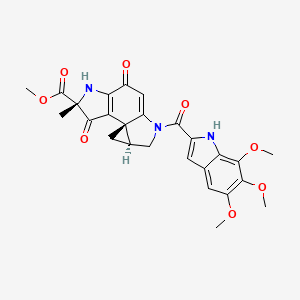

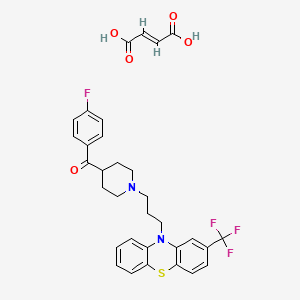

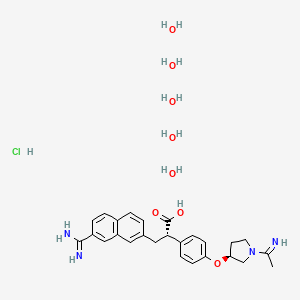

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)